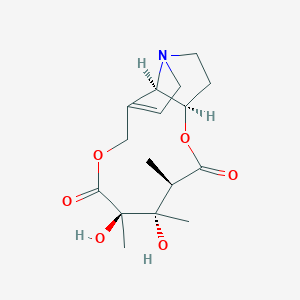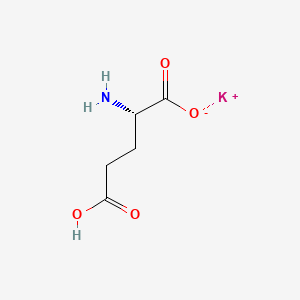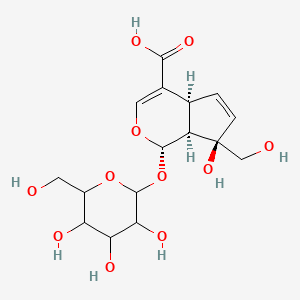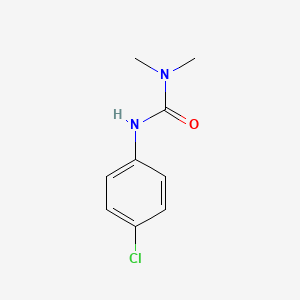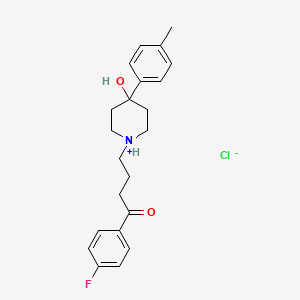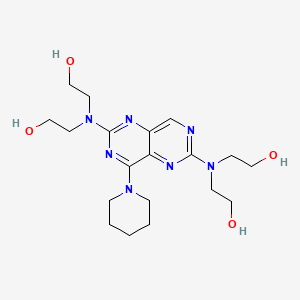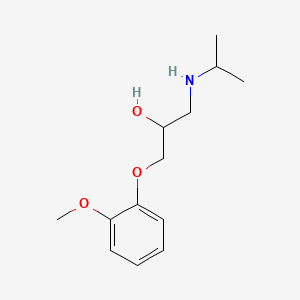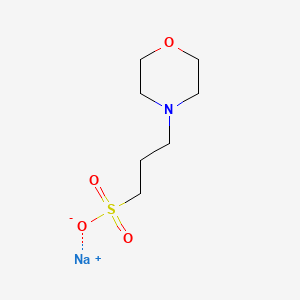
m-PEG8-Ms
Vue d'ensemble
Description
M-PEG8-Ms is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The chemical formula of m-PEG8-Ms is C16H34O10S . The exact mass is 418.19 and the molecular weight is 418.500 .Chemical Reactions Analysis
M-PEG8-Ms is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The mesyl group in m-PEG8-Ms is a good leaving group for nucleophilic substitution reactions .Applications De Recherche Scientifique
Biocompatibility and Toxicology
Biocompatibility Assessment of Functionalized Magnetic Mesoporous Silica Nanoparticles in Human HepaRG Cells
- Research on magnetic mesoporous silica nanoparticles (M-MSNs), including those functionalized with polyethylene glycol (PEG), demonstrated their biocompatibility in hepatic cells. PEGylation of M-MSNs was found to slow cellular uptake compared to DMPC (lipid) and pristine M-MSNs, indicating a potential for safer application in drug delivery systems without extensive toxicity. The study also utilized toxicogenomics to evaluate the molecular modes of action, suggesting the approach's value in selecting safer nanocarriers (Pisani et al., 2017).
Nanotechnology and Drug Delivery Systems
Therapy of Spinal Cord Injury by Folic Acid Polyethylene Glycol Amine-Modified Zeolitic Imidazole Framework-8 Nanoparticles
- This study showcased the development of folic acid-polyethylene glycol (FA-PEG) amine-modified zeolitic imidazole framework-8 (ZIF-8) nanoparticles for spinal cord injury therapy. The nanoparticles targeted proinflammatory microglia/macrophages for suppression, exhibiting low toxicity and effective restoration of function in vivo, highlighting their potential in early-stage spinal cord injury recovery (Li et al., 2022).
pH-Sensitive Delivery Vehicle Based on Folic Acid-Conjugated Polydopamine-Modified Mesoporous Silica Nanoparticles for Targeted Cancer Therapy
- A study on the development of novel nanoparticles (MSNs@PDA-PEG-FA) for targeted cancer therapy revealed that the pH-sensitive PDA coating, combined with PEG-FA, achieved high targeting efficiency and antitumor efficacy in vivo. This research highlights the potential of PEGylated nanoparticles in delivering therapeutic agents to cancer cells with minimal damage to normal cells (Cheng et al., 2017).
Immunotherapy
Pegylated Adenosine Deaminase Prevents Immune Cell Migration and Infiltration into the Brain in Experimental Autoimmune Encephalitis
- Research into the therapeutic potential of pegylated adenosine deaminase (PEG-ADA) for protecting against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, showed that PEG-ADA treatment resulted in significantly less severe EAE and reduced immune cell infiltration into the brain. This study suggests the potential benefits of PEG-ADA in treating neuroinflammatory diseases (Kim et al., 2013).
Safety And Hazards
According to the safety data sheet, m-PEG8-Ms should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling m-PEG8-Ms .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVPRBGVPHWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG8-Ms | |
CAS RN |
477775-57-8 | |
| Record name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



